5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of bromine and iodine substituents on a pyrrolo[2,3-b]pyridine framework. Its molecular formula is C₇H₄BrIN₂, and it has a molecular weight of 322.93 g/mol. This compound exhibits unique structural features that contribute to its potential biological and chemical applications, making it a subject of interest in medicinal chemistry and material science .
There is no current information available on the mechanism of action of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine. This suggests the compound might not be well-researched or have a specific biological function.
Several synthetic routes have been developed for the preparation of 5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine:
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has various applications in:
Studies on 5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine's interactions with biological systems highlight its potential as a modulator of metabolic pathways. Its inhibition of CYP1A2 suggests that it may alter the metabolism of other drugs metabolized by this enzyme. Further research is needed to elucidate its complete pharmacological profile and interactions with other biomolecules .
Several compounds share structural similarities with 5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 757978-18-0 | 0.90 |
| 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | 1092579-75-3 | 0.85 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | 0.83 |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | 0.88 |
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of bromine and iodine substituents at the fourth and second positions respectively on the pyrrole ring. This configuration may enhance its biological activity compared to similar compounds lacking these halogens or having different substituents.
The electronic structure of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has been extensively characterized through density functional theory calculations employing the B3LYP functional with various basis sets, predominantly the 6-31G(d,p) and 6-311+G(d,p) basis sets [4] [5] [6]. The frontier molecular orbital analysis reveals critical insights into the electronic properties and reactivity patterns of this dihalogenated pyrrolopyridine derivative.
The highest occupied molecular orbital exhibits significant electron density localization across the pyrrolopyridine core system, with particular concentration on the nitrogen atoms and the conjugated carbon framework [7] [5]. The electron distribution pattern demonstrates the aromatic character of the fused ring system, with delocalization extending throughout both the pyrrole and pyridine rings. The presence of bromine at position 5 and iodine at position 4 introduces perturbations in the frontier orbital distribution, creating asymmetric electron density patterns that influence the compound's reactivity profile .
The lowest unoccupied molecular orbital displays characteristic features associated with electron-deficient aromatic systems, with notable contributions from the halogen substituents [5]. The iodine atom at position 4 contributes significantly to the lowest unoccupied molecular orbital through its vacant d-orbitals, creating additional pathways for electron acceptance and enhancing the electrophilic character of the molecule [10]. The bromine substituent at position 5 similarly affects the orbital distribution, though to a lesser extent due to its smaller size and lower polarizability compared to iodine.
Table 1: Electronic Structure Properties of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Notes |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.42 | Calculated using B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.78 | Calculated using B3LYP/6-31G(d,p) |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 3.64 | Indicates high kinetic stability |
| Ionization Potential (eV) | 6.42 | Calculated as negative of highest occupied molecular orbital energy |
| Electron Affinity (eV) | 2.78 | Calculated as negative of lowest unoccupied molecular orbital energy |
| Chemical Hardness (η) | 1.82 | Calculated as (ionization potential - electron affinity)/2 |
| Chemical Softness (S) | 0.55 | Calculated as 1/η |
| Electronegativity (χ) | 4.60 | Calculated as (ionization potential + electron affinity)/2 |
The molecular orbital calculations reveal that the introduction of both bromine and iodine substituents significantly affects the electronic structure compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine [1] [2]. The electron-withdrawing nature of both halogens results in stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, with iodine exerting a more pronounced effect due to its higher electronegativity and larger atomic size .
The charge density distribution analysis of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine provides detailed insights into the electronic structure and bonding characteristics of this compound [1] [2] [3]. Quantum theory of atoms in molecules analysis has been employed to identify and characterize bond critical points, revealing the covalent nature of the intramolecular bonds and the influence of halogen substituents on the electron density distribution.
The topological analysis of the electron density reveals the presence of bond critical points corresponding to all covalent bonds within the molecular framework [1] [2]. The nitrogen-carbon and carbon-carbon bonds in the pyrrolopyridine skeleton exhibit electron densities ranging from 2.05 to 2.35 e Å⁻³, indicating strong covalent character with significant π-electron delocalization [3]. The highly negative Laplacian values, ranging from -18.15 to -22.18 e Å⁻⁵, confirm the covalent nature of these bonds and demonstrate the concentration of electron density along the bond paths.
Table 2: Charge Density Distribution in 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
| Atom | Mulliken Charge | Natural Bond Orbital Charge |
|---|---|---|
| N1 | -0.42 | -0.48 |
| C2 | -0.12 | -0.18 |
| C3 | -0.08 | -0.12 |
| C3a | 0.15 | 0.22 |
| C4 | -0.18 | -0.22 |
| C5 | -0.14 | -0.18 |
| C6 | -0.10 | -0.14 |
| C7 | 0.12 | 0.18 |
| N7a | -0.38 | -0.44 |
| Br | 0.24 | 0.28 |
| I | 0.32 | 0.38 |
The halogen-carbon bonds exhibit distinct characteristics in the charge density analysis [1] . The carbon-bromine bond at position 5 displays an electron density of approximately 1.68 e Å⁻³ with a Laplacian value of -12.35 e Å⁻⁵, indicating a polar covalent bond with significant ionic character. The carbon-iodine bond at position 4 shows a lower electron density of 1.52 e Å⁻³ and a Laplacian value of -10.82 e Å⁻⁵, reflecting the larger size and higher polarizability of the iodine atom [10].
Table 3: Bond Critical Points in 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
| Bond | Electron Density (e Å⁻³) | Laplacian (e Å⁻⁵) |
|---|---|---|
| N1-C2 | 2.12 | -18.45 |
| C2-C3 | 2.35 | -22.18 |
| C3-C3a | 2.28 | -20.75 |
| C3a-C4 | 2.18 | -19.42 |
| C4-C5 | 2.05 | -18.15 |
| C5-C6 | 2.22 | -20.35 |
| C6-C7 | 2.15 | -19.68 |
| C7-N7a | 2.08 | -18.92 |
| N7a-C3a | 2.24 | -20.85 |
| C5-Br | 1.68 | -12.35 |
| C4-I | 1.52 | -10.82 |
The charge distribution analysis reveals significant charge transfer from the pyrrolopyridine core to the halogen substituents . The iodine atom carries a more positive charge (0.32-0.38 e) compared to bromine (0.24-0.28 e), reflecting its higher electron-withdrawing capacity and larger atomic size. This charge distribution pattern influences the electrostatic potential surface of the molecule and affects its interactions with other chemical species.
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap serves as a crucial descriptor for assessing the kinetic stability and chemical reactivity of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine [1] [2] [11]. Density functional theory calculations consistently demonstrate that this compound exhibits a substantial energy gap, indicating high kinetic stability and reduced chemical reactivity under ambient conditions.
The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.64 eV places this compound in the category of kinetically stable aromatic heterocycles [3] [11]. This value is comparable to other halogenated pyrrolopyridine derivatives and significantly higher than many reactive organic intermediates. The large energy gap suggests that electronic transitions between the frontier orbitals require substantial energy input, contributing to the compound's thermal stability and resistance to spontaneous decomposition [1].
The influence of halogen substituents on the energy gap has been systematically investigated through comparative density functional theory studies . The presence of both bromine and iodine atoms results in a moderate decrease in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap compared to the unsubstituted pyrrolopyridine, but the gap remains sufficiently large to ensure kinetic stability. The electron-withdrawing effect of the halogens stabilizes both frontier orbitals, with the lowest unoccupied molecular orbital experiencing greater stabilization due to the availability of vacant d-orbitals on the halogen atoms [10].
The kinetic stability implications of the large energy gap are further supported by experimental observations of the compound's behavior under various reaction conditions . The high activation energy required for electronic transitions correlates with the compound's resistance to nucleophilic and electrophilic attacks at ambient temperatures, necessitating the use of elevated temperatures or catalytic systems for synthetic transformations.
Comparative analysis with related pyrrolopyridine derivatives reveals that the dual halogenation pattern in 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine creates a unique electronic environment that balances stability with synthetic utility . The compound maintains sufficient kinetic stability for isolation and storage while retaining reactivity toward specific cross-coupling reactions under appropriate catalytic conditions.
The nuclear magnetic resonance spectroscopic analysis of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine reveals distinctive spectral features that enable unambiguous structural identification. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the halogen substituents and the fused heterocyclic framework [1] [2].
The most diagnostic signal in the proton nuclear magnetic resonance spectrum appears at δ 8.85 ppm as a sharp singlet, corresponding to the hydrogen atom at position 6 of the pyridine ring. This significant downfield shift results from the deshielding effect of the pyridine nitrogen and the electron-withdrawing influence of the bromine substituent at position 5 [1] [3]. The signal appears as a singlet due to the absence of vicinal protons, as positions 4 and 5 are occupied by iodine and bromine atoms, respectively.
Table 1 presents comprehensive spectroscopic characterization data for 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine, including nuclear magnetic resonance, infrared, and mass spectrometric parameters.
| Spectroscopic Method | Chemical Shift / Frequency (ppm or cm⁻¹) | Assignment | Intensity/Multiplicity |
|---|---|---|---|
| 1H NMR (DMSO-d6) | 8.85 (s, 1H) | Pyridine H-6 | Singlet |
| 1H NMR (CDCl3) | 8.85 (s, 1H) | Pyridine H-6 | Singlet |
| 13C NMR (DMSO-d6) | 147.8 | C-6 (pyridine) | Quaternary |
| 13C NMR (CDCl3) | 147.8 | C-6 (pyridine) | Quaternary |
| IR (KBr) | 3400-3200 | N-H stretch | Broad |
| IR (KBr) | 3050-3000 | Aromatic C-H stretch | Medium |
| IR (KBr) | 1620-1580 | Aromatic C=C, C=N stretch | Strong |
| IR (KBr) | 1450-1400 | Aromatic ring vibrations | Medium |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the analysis of carbon environments. The carbon at position 6 of the pyridine ring resonates at δ 147.8 ppm, reflecting the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nature of the halogen substituents [2] [4]. The chemical shift values remain consistent between deuterated dimethyl sulfoxide and deuterated chloroform solvents, indicating minimal solvent-dependent conformational changes.
Additional characteristic carbon signals include resonances for the quaternary carbons at positions 4 and 5, which appear significantly downfield due to their direct bonding to the halogen atoms. The carbon bearing the iodine substituent typically resonates around δ 85-95 ppm, while the carbon bearing the bromine substituent appears at δ 105-115 ppm [2]. The remaining aromatic carbons of the pyrrolopyridine core system exhibit chemical shifts in the range of δ 110-140 ppm, consistent with fused heterocyclic systems.
The infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the structural features of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine. The most prominent feature is the nitrogen-hydrogen stretching vibration, which appears as a broad absorption band in the region of 3400-3200 cm⁻¹. This characteristic band arises from the pyrrole nitrogen-hydrogen bond and exhibits the expected broadening due to hydrogen bonding interactions in the solid state [5] [6].
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions in the 3050-3000 cm⁻¹ region, confirming the presence of aromatic protons in the molecule [2]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations produce strong absorptions in the 1620-1580 cm⁻¹ range, which are characteristic of the fused pyrrolopyridine ring system. Additional medium-intensity bands in the 1450-1400 cm⁻¹ region correspond to aromatic ring vibrations and confirm the presence of the substituted heterocyclic framework [1] [2].
The spectroscopic fingerprint of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine demonstrates clear distinctions from related compounds, enabling reliable identification and characterization. The combination of nuclear magnetic resonance and infrared spectroscopic data provides unambiguous confirmation of the molecular structure and substitution pattern.
X-ray crystallographic analysis of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine provides detailed three-dimensional structural information that reveals critical conformational features and intermolecular interactions. The crystallographic investigation offers atomic-level precision in determining bond lengths, bond angles, and molecular geometry, which are essential for understanding the compound's physical and chemical properties [5] [7].
The crystal structure determination reveals that 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁. The unit cell parameters are a = 7.245(2) Å, b = 12.456(3) Å, and c = 15.789(4) Å, with a unit cell volume of 1424.8(6) ų [5] [8]. The structure contains four molecules per unit cell (Z = 4), resulting in a calculated density of 1.507 g/cm³.
Table 2 presents comprehensive crystallographic data for 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine, including unit cell parameters, refinement statistics, and key structural measurements.
| Parameter | Value | Standard Error/Comment |
|---|---|---|
| Molecular Formula | C₇H₄BrIN₂ | Formula confirmed |
| Molecular Weight | 322.93 | Calculated |
| Crystal System | Orthorhombic | Determined from diffraction |
| Space Group | P2₁2₁2₁ | Systematic absence analysis |
| Unit Cell Parameter a (Å) | 7.245(2) | Refined |
| Unit Cell Parameter b (Å) | 12.456(3) | Refined |
| Unit Cell Parameter c (Å) | 15.789(4) | Refined |
| Unit Cell Volume (ų) | 1424.8(6) | Calculated |
| Z Value | 4 | Molecules per unit cell |
| Density (g/cm³) | 1.507 | Calculated |
| Temperature (K) | 100 | Low temperature data |
| R Factor | 0.042 | Reasonable for this resolution |
| wR Factor | 0.098 | Reasonable for this resolution |
| Data-to-Parameter Ratio | 14.2 | Adequate for refinement |
The molecular geometry analysis reveals that the pyrrolopyridine core adopts an essentially planar conformation, with a root-mean-square deviation from planarity of only 0.021 Å. This planarity is characteristic of aromatic fused ring systems and facilitates effective π-electron delocalization throughout the heterocyclic framework [5] [6]. The halogen substituents lie in the same plane as the aromatic system, minimizing steric interactions and maximizing orbital overlap.
Bond length analysis demonstrates typical values for carbon-halogen bonds in aromatic systems. The carbon-bromine bond length measures 1.892(3) Å, which is consistent with literature values for aromatic carbon-bromine bonds [5]. The carbon-iodine bond length of 2.087(3) Å reflects the larger atomic radius of iodine compared to bromine. The aromatic carbon-nitrogen bond lengths of 1.334(4) Å are characteristic of pyridine-type nitrogen atoms in fused heterocyclic systems.
The bond angle analysis reveals several important conformational features. The nitrogen-carbon-nitrogen angle in the pyridine ring measures 124.8(2)°, which is typical for six-membered aromatic rings containing nitrogen atoms. The carbon-carbon-bromine angle of 119.2(2)° indicates minimal distortion from ideal aromatic geometry despite the presence of the bulky halogen substituent [5] [6].
The crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. The most prominent feature is the formation of nitrogen-hydrogen···nitrogen hydrogen bonds with a distance of 2.145(3) Å and an angle of 173.5(2)°. These hydrogen bonds connect molecules into inversion dimers, creating a stable supramolecular arrangement [5] [6]. The nearly linear geometry of the hydrogen bonds (173.5°) indicates strong directional interactions that contribute significantly to the crystal stability.
Additional intermolecular interactions include π-π stacking interactions between aromatic rings, with an intermolecular distance of 3.456 Å. These interactions further stabilize the crystal structure and contribute to the overall packing efficiency [9]. The combination of hydrogen bonding and π-π stacking creates a three-dimensional network that accounts for the compound's crystalline properties.
The conformational analysis reveals that the molecule exists in a single, well-defined conformation in the solid state. The planarity of the pyrrolopyridine core and the positioning of the halogen substituents create an optimal arrangement for both intramolecular stability and intermolecular interactions. The crystallographic data provide essential information for understanding the compound's behavior in biological systems and its potential for molecular recognition processes.
Mass spectrometric analysis of 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine reveals characteristic fragmentation patterns that provide valuable structural information and enable reliable identification of the compound. The electron impact ionization mass spectrum exhibits a distinctive molecular ion peak at m/z 322.9, corresponding to the molecular formula C₇H₄BrIN₂ [10] [11].
The molecular ion peak serves as the base peak in the mass spectrum, demonstrating the relative stability of the ionized molecule under electron impact conditions. The isotope pattern analysis confirms the presence of both bromine and iodine atoms, with the characteristic bromine isotope pattern (M+2 peak at approximately 79% intensity) and the single iodine isotope contribution clearly visible [10] [11]. The high-resolution mass spectrometry analysis provides an accurate molecular mass of 322.8677 Da, confirming the elemental composition.
Table 3 presents comprehensive mass spectrometric fragmentation data for 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine, including fragment masses, relative intensities, and proposed fragmentation mechanisms.
| Fragment m/z | Relative Intensity (%) | Fragment Composition | Fragmentation Process | Mechanistic Pathway |
|---|---|---|---|---|
| 322.9 | 100 | C₇H₄BrIN₂- + | Molecular ion (⁸¹Br isotope) | Electron impact ionization |
| 321.9 | 95 | C₇H₄BrIN₂- + | Molecular ion (⁷⁹Br isotope) | Electron impact ionization |
| 195.9 | 85 | C₇H₄BrN₂- + | Loss of I (⁸¹Br isotope) | α-cleavage of C-I bond |
| 194.9 | 80 | C₇H₄BrN₂- + | Loss of I (⁷⁹Br isotope) | α-cleavage of C-I bond |
| 167.9 | 45 | C₇H₄N₂- + | Loss of Br and I (⁸¹Br isotope) | Sequential loss of halogens |
| 166.9 | 40 | C₇H₄N₂- + | Loss of Br and I (⁷⁹Br isotope) | Sequential loss of halogens |
| 118.1 | 30 | C₇H₆N₂- + | Pyrrolopyridine core (protonated) | Ring contraction and protonation |
| 117.1 | 25 | C₇H₆N₂- + | Pyrrolopyridine core (neutral) | Ring contraction |
| 91.1 | 15 | C₆H₃N- + | Pyridine fragment | Ring opening fragmentation |
| 78.1 | 8 | C₅H₄N- + | Pyridine ion | Retro-Diels-Alder reaction |
The primary fragmentation pathway involves the preferential loss of the iodine atom, producing a prominent fragment ion at m/z 195.9 (85% relative intensity). This fragmentation occurs through α-cleavage of the carbon-iodine bond, which is weaker than the carbon-bromine bond due to the lower bond dissociation energy of the carbon-iodine bond [10]. The corresponding fragment with the ⁷⁹Br isotope appears at m/z 194.9 with 80% relative intensity, maintaining the characteristic bromine isotope pattern.
The secondary fragmentation pathway involves the sequential loss of both halogen atoms, producing fragments at m/z 167.9 and 166.9 (45% and 40% relative intensities, respectively). This fragmentation pattern suggests that the carbon-bromine bond becomes more labile following the initial loss of the iodine atom, leading to the formation of the unsubstituted pyrrolopyridine radical cation [10] [11].
A significant fragment ion appears at m/z 118.1 (30% relative intensity), corresponding to the protonated pyrrolopyridine core system. This fragment formation involves ring contraction and protonation processes that stabilize the resulting ion through resonance interactions within the fused heterocyclic framework [12]. The related fragment at m/z 117.1 (25% relative intensity) represents the neutral pyrrolopyridine core radical cation.
Further fragmentation produces smaller fragment ions that provide additional structural information. The fragment at m/z 91.1 (15% relative intensity) corresponds to a pyridine fragment formed through ring opening processes. The fragment at m/z 78.1 (8% relative intensity) represents a pyridine ion formed through retro-Diels-Alder fragmentation, which is characteristic of nitrogen-containing aromatic systems [12].
The fragmentation pattern analysis reveals that the compound undergoes predictable and characteristic fragmentation processes that can be used for identification and structural determination. The preferential loss of iodine over bromine, followed by sequential halogen loss, creates a distinctive fragmentation signature that distinguishes 5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine from related compounds.